molecular formula C12H20N2O3 B1317851 5-N-(Boc)-aminomethyl-3-isopropylisoxazole CAS No. 543713-09-3

5-N-(Boc)-aminomethyl-3-isopropylisoxazole

Cat. No.: B1317851
CAS No.: 543713-09-3
M. Wt: 240.3 g/mol
InChI Key: JBNXTGLEXMQKHD-UHFFFAOYSA-N
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Description

5-N-(Boc)-aminomethyl-3-isopropylisoxazole is a compound that features a tert-butyloxycarbonyl (Boc) protected amine group attached to an isoxazole ring. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The isoxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which imparts unique chemical properties to the compound.

Biochemical Analysis

Biochemical Properties

5-N-(Boc)-aminomethyl-3-isopropylisoxazole plays a significant role in biochemical reactions, particularly in the protection and deprotection of amine groups. The Boc group is stable under a wide range of conditions, making it an ideal protecting group for amines in peptide synthesis and other organic reactions . This compound interacts with various enzymes and proteins, including those involved in peptide synthesis, such as aminoacyl-tRNA synthetases and peptidyl transferases. The nature of these interactions is primarily based on the ability of the Boc group to protect the amine functionality, thereby preventing unwanted side reactions and facilitating the synthesis of complex molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the Boc group can affect the activity of enzymes involved in amino acid metabolism and protein synthesis, leading to changes in cellular function . Additionally, this compound may impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For example, the Boc group can inhibit or activate enzymes by blocking or exposing the active site, respectively . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under a wide range of conditions, but it can undergo degradation under acidic or basic conditions, leading to the removal of the Boc group . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where prolonged exposure can lead to cumulative changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function by protecting amine groups and facilitating biochemical reactions. At high doses, this compound can exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular metabolism . Threshold effects have been observed in studies, indicating that there is a critical dosage level beyond which the compound’s effects become detrimental .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism and peptide synthesis. This compound interacts with enzymes such as aminoacyl-tRNA synthetases and peptidyl transferases, which play crucial roles in protein synthesis . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as amino acid transporters, and can bind to proteins that facilitate its distribution within the cell . The localization and accumulation of this compound can influence its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with enzymes and proteins, as well as its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-N-(Boc)-aminomethyl-3-isopropylisoxazole typically involves the protection of the amine group with a Boc group followed by the formation of the isoxazole ring. One common method involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amine is then subjected to cyclization reactions to form the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-N-(Boc)-aminomethyl-3-isopropylisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotection: The primary amine.

    Substitution: Various substituted isoxazoles.

    Oxidation: Oxazoles.

    Reduction: Amines.

Scientific Research Applications

5-N-(Boc)-aminomethyl-3-isopropylisoxazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-N-(Boc)-aminomethyl-3-isopropylisoxazole is unique due to the combination of the Boc-protected amine and the isoxazole ring. This combination imparts specific chemical reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-8(2)10-6-9(17-14-10)7-13-11(15)16-12(3,4)5/h6,8H,7H2,1-5H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNXTGLEXMQKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586047
Record name tert-Butyl {[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543713-09-3
Record name tert-Butyl {[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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